molecular formula C35H44N4O9 B13641227 Proteasome Substrate II

Proteasome Substrate II

Cat. No.: B13641227
M. Wt: 664.7 g/mol
InChI Key: FOYHOBVZPWIGJM-UHFFFAOYSA-N
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Description

Overview of the Ubiquitin-Proteasome System (UPS) and Proteasomal Degradation Pathways

The Ubiquitin-Proteasome System is the principal pathway for the degradation of the majority of intracellular proteins in eukaryotic cells. frontiersin.orgmdpi.comwikipedia.orgnumberanalytics.com This highly regulated process is essential for removing damaged, misfolded, or otherwise unwanted proteins, thereby preventing their toxic accumulation. abcam.commdpi.comnih.gov The UPS plays a critical role in a multitude of cellular functions, including the regulation of the cell cycle, gene expression, signal transduction, stress responses, and the immune response. wikipedia.orgtocris.comnih.govfrontiersin.org

The degradation process is typically initiated by the tagging of a target protein with a chain of small regulatory proteins called ubiquitin. wikipedia.orgtocris.comnih.gov This ubiquitination process involves a three-step enzymatic cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction. mdpi.comthermofisher.comresearchgate.net

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1. wikipedia.orgthermofisher.comresearchgate.net

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the target protein. frontiersin.orgthermofisher.comresearchgate.net

The attachment of a polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, a large, multi-protein complex, to recognize and degrade the tagged protein. wikipedia.orgabcam.comnih.gov The 26S proteasome consists of two main components: a 20S core particle (CP) and one or two 19S regulatory particles (RP). abcam.comportlandpress.com The 19S RP is responsible for recognizing and binding to the polyubiquitinated substrate, removing the ubiquitin chain, and unfolding the protein. abcam.comportlandpress.com The unfolded polypeptide is then translocated into the central chamber of the 20S core particle, where it is broken down into small peptides. portlandpress.comnih.gov

While ubiquitination is the primary targeting mechanism, some proteins can be degraded by the proteasome in a ubiquitin-independent manner. tocris.comportlandpress.com

Role of Proteasome Substrates as Research Tools in Elucidating Proteasome Functionality

To understand the intricate workings of the proteasome, researchers rely on a variety of specialized tools, with proteasome substrates playing a pivotal role. researchgate.netfrontiersin.org These substrates are essential for measuring the enzymatic activity of the proteasome and for screening potential inhibitors and activators. researchgate.netmdpi.com

The most common method for assessing proteasome activity involves the use of fluorogenic peptide substrates. researchgate.netfrontiersin.orgnih.gov These substrates typically consist of a short peptide sequence of three to four amino acids that is recognized by a specific active site within the proteasome. frontiersin.orgnih.gov This peptide is chemically linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). frontiersin.orgnih.gov When the proteasome cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the enzymatic activity. researchgate.netmdpi.com

These tools are invaluable for:

Quantifying proteasome activity in purified enzyme preparations, cell lysates, and even living cells. researchgate.netfrontiersin.orgnih.gov

Characterizing the different proteolytic activities of the proteasome. promega.comvwr.com

Screening for and evaluating the efficacy of proteasome inhibitors , which have significant therapeutic potential. researchgate.netrupress.org

Investigating the regulation of proteasome function under various physiological and pathological conditions. nih.gov

The development of a diverse range of proteasome substrates has been instrumental in advancing our understanding of this critical cellular machine. mdpi.comuniversiteitleiden.nl

Specificity of Proteasome Substrate II (Z-LLE-AMC) for Caspase-Like Activity

The 20S proteasome core particle houses three distinct types of proteolytic activities, each with a preference for cleaving after specific amino acid residues: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl peptide hydrolyzing or PGPH activity). nih.govpromega.com

This compound, chemically known as Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin), is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the proteasome. caymanchem.comsapphirebioscience.comubpbio.com The peptide sequence, Z-Leu-Leu-Glu, is preferentially recognized and cleaved by the β1 subunit of the constitutive 20S proteasome, which is responsible for the caspase-like activity. sapphirebioscience.comadipogen.com

Upon cleavage of the substrate by the proteasome, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released. caymanchem.comechelon-inc.com The resulting fluorescence can be quantified to determine the level of caspase-like activity. caymanchem.comsapphirebioscience.com This substrate demonstrates high specificity for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome, an alternative form of the proteasome. sapphirebioscience.comadipogen.com

The specificity of Z-LLE-AMC makes it an invaluable tool for researchers seeking to:

Individually measure the caspase-like activity of the proteasome. ubpbio.comadipogen.com

Differentiate between the activities of the constitutive and immunoproteasomes. sapphirebioscience.comadipogen.com

Investigate the specific roles of the β1 subunit in protein degradation.

Historical Context and Evolution of Proteasome Activity Probes

The journey to understanding the proteasome has been paralleled by the development of increasingly sophisticated research tools. Early investigations into proteasome function were aided by the synthesis of simple peptide aldehydes. rupress.org These initial inhibitors were not discovered through large-scale screening but were rationally designed based on the known substrate specificities of the proteasome's active sites, particularly the chymotrypsin-like activity. rupress.org

A significant advancement in studying proteasome activity came with the development of fluorogenic peptide substrates. mdpi.comuniversiteitleiden.nl These probes offered a more direct and quantifiable way to measure the enzymatic activity of the proteasome's different catalytic subunits. researchgate.netnih.gov Initially, substrates with reporter groups like p-nitroanilide (pNA) or 2-naphthylamine (B18577) (βNA) were used. mdpi.comnih.gov However, the introduction of 7-amino-4-methylcoumarin (AMC) as the fluorescent tag provided a higher degree of fluorescence and thus a more sensitive and effective readout of proteasome activity. mdpi.com

Over the years, the toolkit for probing proteasome function has expanded to include:

Bioluminescent substrates: These substrates, which use aminoluciferin (B605428) as a reporter, offer an alternative method for measuring proteasome activity. frontiersin.orgpromega.com

Activity-based probes (ABPs): These probes covalently bind to the active sites of the proteasome, allowing for the visualization and quantification of active proteasome subunits. nih.govfrontiersin.org

Protein-based model substrates: To study the complete degradation process by the 26S proteasome, which involves substrate recognition and unfolding, researchers have developed poly-ubiquitinated model substrates. frontiersin.orgnih.gov

Properties

IUPAC Name

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHOBVZPWIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Proteasome Substrate Ii Cleavage by the 20s Catalytic Core

Structural Basis of 20S Proteasome Catalytic Sites and Subunit Composition

The two outer rings are composed of seven distinct α-subunits (α1-α7), which are not catalytically active. These α-rings form an antechamber and a gated pore that regulates the entry of substrates into the proteolytic chamber. The two inner rings are each composed of seven different β-subunits (β1-β7). Within these inner rings lie the proteolytic active sites, sequestered from the cytoplasm to prevent unregulated protein degradation.

Of the seven β-subunits, only three are catalytically active in the standard eukaryotic 20S proteasome: β1, β2, and β5. Each of these subunits is synthesized with an N-terminal propeptide that is autocatalytically cleaved during the assembly of the proteasome, exposing the N-terminal threonine residue that is essential for catalysis. nih.gov These propeptides also play a role in preventing the inactivation of the active sites by N-terminal acetylation and in promoting the proper assembly of the proteasome complex. The three active sites exhibit distinct substrate specificities:

β1 subunit (PSMB6): Displays caspase-like activity, preferentially cleaving after acidic amino acid residues.

β2 subunit (PSMB7): Exhibits trypsin-like activity, cleaving after basic amino acid residues.

β5 subunit (PSMB5): Shows chymotrypsin-like activity, with a preference for cleaving after large, hydrophobic amino acid residues.

This diverse array of catalytic activities allows the proteasome to cleave a wide variety of peptide bonds within a substrate.

Interactive Data Table: Subunit Composition and Catalytic Activity of the Human 20S Proteasome

Ring Subunit Catalytic Activity Preferred P1 Residue
Outer α-ring α1 (PSMA1) None N/A
α2 (PSMA2) None N/A
α3 (PSMA3) None N/A
α4 (PSMA4) None N/A
α5 (PSMA5) None N/A
α6 (PSMA6) None N/A
α7 (PSMA7) None N/A
Inner β-ring β1 (PSMB6) Caspase-like Acidic (e.g., Glutamate (B1630785), Aspartate)
β2 (PSMB7) Trypsin-like Basic (e.g., Arginine, Lysine)
β3 (PSMB3) Inactive N/A
β4 (PSMB4) Inactive N/A
β5 (PSMB5) Chymotrypsin-like Hydrophobic (e.g., Tyrosine, Phenylalanine)
β6 (PSMB1) Inactive N/A
β7 (PSMB2) Inactive N/A

Substrate Recognition and Binding Specificity for Z-LLE-AMC

Proteasome Substrate II, chemically known as Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC), is a synthetic fluorogenic peptide substrate designed to specifically probe the caspase-like activity of the proteasome. ubpbio.comcaymanchem.com The recognition and binding of this substrate are primarily determined by the interactions between its peptide sequence and the active site of the β1 subunit.

The specificity of the proteasome's catalytic subunits is largely dictated by the nature of their S1 binding pockets, which accommodate the side chain of the amino acid at the P1 position of the substrate (the residue immediately preceding the scissile bond). mdpi.com For the β1 subunit, the S1 pocket is shaped and charged to favorably interact with acidic residues. The crystal structure of the yeast 20S proteasome reveals that the S1 pocket of the β1 subunit contains a positively charged arginine residue at position 45, which is well-suited to form an ionic bond with the negatively charged carboxylate group of a glutamate or aspartate residue at the P1 position of a substrate. mdpi.com

P1 Position Amino Acid Preferences for Caspase-Like Activity

The caspase-like activity of the proteasome, mediated by the β1 subunit, exhibits a strong preference for substrates with an acidic amino acid at the P1 position. mdpi.com The glutamate residue in Z-LLE-AMC fulfills this requirement, making it an ideal substrate for this active site. The negatively charged side chain of glutamate is stabilized within the S1 pocket of the β1 subunit through electrostatic interactions with positively charged or polar amino acid residues, such as the aforementioned arginine at position 45. mdpi.com This specific interaction is a key determinant of the substrate's binding affinity and subsequent cleavage efficiency.

Catalytic Mechanism of Peptide Bond Hydrolysis within the Proteasome Chamber

The hydrolysis of the peptide bond in Z-LLE-AMC by the 20S proteasome follows a catalytic mechanism characteristic of N-terminal nucleophile (N-tn) hydrolases. The key catalytic residue is the N-terminal threonine (Thr1) of the mature β1 subunit. nih.gov

The catalytic cycle can be broken down into the following key steps:

Nucleophilic Attack: The hydroxyl group of the Thr1 residue, activated by its own N-terminal α-amino group acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the glutamate and the 7-amino-4-methylcoumarin (B1665955) (AMC) group of Z-LLE-AMC. nih.gov

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AMC leaving group is released, and the Z-LLE portion of the substrate becomes covalently attached to the Thr1 hydroxyl group, forming an acyl-enzyme intermediate. nih.gov The released AMC becomes fluorescent upon cleavage, allowing for the real-time monitoring of the enzymatic activity. ubpbio.com

Deacylation: A water molecule, activated by the N-terminal α-amino group of Thr1, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

Regeneration of the Active Site: The second tetrahedral intermediate collapses, releasing the Z-LLE peptide fragment and regenerating the free hydroxyl group of the catalytic Thr1 residue. The active site is now ready for another round of catalysis.

This entire process occurs within the secluded environment of the proteasome's central chamber, ensuring that the proteolytic activity is contained.

Distinction from 26S Proteasome Ubiquitin-Dependent Degradation Mechanism

The cleavage of a small, unstructured substrate like Z-LLE-AMC by the 20S catalytic core is mechanistically distinct from the degradation of a large, folded protein by the 26S proteasome. The latter is a highly regulated, multi-step process that is both ubiquitin- and ATP-dependent.

The key differences are summarized below:

Feature20S Cleavage of Z-LLE-AMC26S Degradation of Ubiquitinated Proteins
Substrate Recognition Direct interaction of the peptide with the catalytic site.Recognition of a polyubiquitin (B1169507) chain on the substrate by ubiquitin receptors on the 19S regulatory particle. researchgate.net
Ubiquitin Requirement Ubiquitin-independent.Requires polyubiquitination of the substrate. researchgate.net
ATP Requirement ATP-independent.ATP-dependent for substrate unfolding and translocation. researchgate.net
Substrate State Small, unstructured peptide.Large, often folded proteins.
Unfolding Not required.Substrate must be unfolded by the ATPases of the 19S regulatory particle before entering the 20S core. nih.gov
Processivity Single cleavage event per substrate molecule.Processive degradation of the entire polypeptide chain into small peptides.
Regulation Primarily regulated by the accessibility of the substrate to the 20S core.Tightly regulated by the ubiquitination machinery (E1, E2, and E3 enzymes) and deubiquitinating enzymes. mdpi.com

In essence, the 20S proteasome acts as a relatively non-specific protease for unfolded or small peptides that can gain access to its catalytic chamber. In contrast, the 26S proteasome is a sophisticated molecular machine that specifically targets and degrades ubiquitinated proteins in a highly regulated and energy-dependent manner. While both utilize the same 20S catalytic core for the final peptide bond hydrolysis, the mechanisms of substrate recognition, processing, and regulation are fundamentally different. researchgate.netbgu.ac.il

Methodological Frameworks Utilizing Proteasome Substrate Ii in Biochemical and Cellular Assays

In Vitro Proteasome Activity Quantification

In vitro assays using purified proteasomes or cell lysates are fundamental for dissecting the biochemical properties of the proteasome and for the initial screening of potential inhibitors or activators. Proteasome Substrate II is particularly suited for these applications due to its specific cleavage by the proteasome's caspase-like activity, leading to a detectable signal.

Fluorometric assays represent a classic and widely adopted method for measuring proteasome activity. frontiersin.org These assays utilize small peptide substrates, typically three to four amino acids in length, conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (B1665955) (AMC). frontiersin.orgmdpi.com this compound, Z-Leu-Leu-Glu-AMC (Z-LLE-AMC), is designed to be a specific substrate for the caspase-like activity of the proteasome. sigmaaldrich.com

The principle of the assay is based on the cleavage of the peptide bond between the amino acid sequence and the AMC group by the active sites within the 20S proteasome core particle. frontiersin.orgrndsystems.com When conjugated to the peptide, the AMC fluorophore is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. rndsystems.comresearchgate.net The rate of AMC release is directly proportional to the proteasome's enzymatic activity. mdpi.com This fluorescence is typically measured using a fluorometer or a microplate reader with excitation and emission wavelengths around 360-380 nm and 445-460 nm, respectively. sigmaaldrich.comrndsystems.comubpbio.comsigmaaldrich.com

Commonly used fluorogenic substrates for the different proteolytic activities of the proteasome are listed below:

Chymotrypsin-like activity: Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) mdpi.comrndsystems.com

Trypsin-like activity: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)

Caspase-like activity: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) sigmaaldrich.com

A key advantage of these fluorogenic substrates is their utility in high-throughput screening (HTS) for identifying small molecule modulators of proteasome activity. frontiersin.org However, a limitation is that many of these substrates are not cell-permeable, restricting their use primarily to studies with purified proteasomes, cell lysates, or permeabilized cells. frontiersin.org

Luminogenic assays offer a highly sensitive alternative to fluorometric methods for quantifying proteasome activity. The Proteasome-Glo™ Assay Systems utilize peptide substrates conjugated to aminoluciferin (B605428). frontiersin.org Upon cleavage by the proteasome, aminoluciferin is released, which then acts as a substrate for luciferase in a coupled-enzyme reaction, generating a stable "glow-type" luminescent signal. frontiersin.org This signal is directly proportional to the proteasome activity.

These assays are available for all three major proteolytic activities, using specific substrates:

Chymotrypsin-like: Suc-LLVY-aminoluciferin

Trypsin-like: Z-LRR-aminoluciferin

Caspase-like: Z-nLPnLD-aminoluciferin

The "add-mix-measure" format of these assays simplifies the experimental workflow, making them highly amenable to automation and high-throughput screening. acs.org The luminescent format also minimizes interference from fluorescent compounds and reduces background signals often encountered in fluorescence-based assays.

Understanding the kinetics of this compound degradation is crucial for interpreting assay results and for comparing the efficacy of proteasome modulators. This involves determining key enzymatic parameters and understanding how the substrate's physical properties influence its degradation.

The interaction between the proteasome and its substrates can be described by Michaelis-Menten kinetics. The two key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency, respectively. nih.gov Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction velocity is half of Vmax. nih.gov A lower Km value indicates a higher affinity of the enzyme for its substrate.

These parameters are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.net For fluorogenic substrates like this compound, the rate is determined by monitoring the increase in fluorescence over time. researchgate.net

Table 1: Representative Michaelis-Menten Parameters for Proteasome Substrate

SubstrateProteasome TypeKm (nM)kcat (min-1)Reference
UbL-SNAP-40-His626S Proteasome (2 nM)91 ± 760.55 ± 0.14 nih.gov
UbL-SNAP-40-His626S Proteasome (5 nM)187 ± 1010.85 ± 0.19 nih.gov
Polyubiquitinated substrate26S Proteasome (2 nM)-1.1 ± 0.3 nih.gov
Polyubiquitinated substrate26S Proteasome (5 nM)-1.2 ± 0.2 nih.gov

Note: The data presented are for illustrative protein substrates to demonstrate kinetic principles, as specific values for "this compound" are not consistently reported across literature under this exact name. The principles of kinetic analysis remain the same.

The rate of substrate degradation by the proteasome is not solely dependent on the core peptide sequence recognized by the active sites. Various structural and compositional factors significantly influence the efficiency of proteolysis.

Ubiquitination: For larger protein substrates, ubiquitination is a key determinant for proteasomal degradation. The length and linkage of the polyubiquitin (B1169507) chain can affect the substrate's affinity for the proteasome and the rate of degradation. Interestingly, some studies have shown that multiple diubiquitin chains can be a more efficient degradation signal than a single tetraubiquitin chain. nih.gov

Substrate Length and Unstructured Regions: Efficient degradation by the 26S proteasome typically requires an unstructured or disordered initiation region within the substrate. nih.govresearchgate.net This region is engaged by the proteasome to begin unfolding and translocation into the proteolytic core. The length and flexibility of this initiation region can impact degradation rates. biorxiv.org

Amino Acid Composition: The amino acid composition of a protein can influence its stability and susceptibility to proteasomal degradation. Proteins enriched in polar and charged amino acids tend to be more disordered and are often degraded more rapidly. acs.org Conversely, proteins with a higher fraction of aliphatic and aromatic residues may have more stable hydrophobic cores, making them more resistant to unfolding and degradation. acs.org Within initiation regions, however, sequences rich in hydrophobic residues can promote degradation more efficiently.

Table 2: Factors Influencing Proteasome Substrate Degradation Rates

FactorInfluence on Degradation RateMechanism/Comment
Ubiquitin Chain ArchitectureModulates rateMultiple di-ubiquitin chains can be more efficient than a single tetra-ubiquitin chain. nih.gov Affects binding to proteasome receptors.
Unstructured Initiation RegionIncreases rateRequired for the proteasome to engage, unfold, and translocate the substrate. nih.govresearchgate.net
Amino Acid Composition (Overall)Modulates rateHigher content of polar/charged residues often correlates with faster degradation. Higher content of hydrophobic residues can increase stability. acs.org
Amino Acid Composition (Initiation Site)Modulates rateSequences rich in hydrophobic residues within the initiation site can promote degradation.
Substrate Length (Peptides)Modulates rateSmall peptides (3-4 amino acids) can directly enter the 20S core particle, bypassing the need for 19S regulatory particle processing. mdpi.com

The robustness, sensitivity, and adaptability of fluorometric and luminogenic assays make them ideal for high-throughput screening (HTS) to discover novel modulators of proteasome activity. frontiersin.orgacs.org These assays can be performed in multi-well plate formats (e.g., 96- or 384-well plates), allowing for the rapid testing of large libraries of chemical compounds. acs.orgnih.gov

In a typical HTS campaign for proteasome inhibitors, the enzyme is incubated with the substrate (e.g., this compound) in the presence of individual compounds from a library. acs.org A decrease in the fluorescent or luminescent signal compared to a control (without an inhibitor) indicates potential inhibitory activity. Conversely, an increase in signal would suggest proteasome activation. Hits from the primary screen are then subjected to further validation and characterization to confirm their activity and determine their mechanism of action. acs.org

Kinetic Characterization of this compound Degradation

Cell-Based Applications of this compound

This compound, chemically known as Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC), is a crucial tool in biochemistry and cell biology for the sensitive measurement of the caspase-like (peptidyl-glutamyl-peptide-hydrolyzing) activity of the proteasome. This fluorogenic peptide substrate is specifically cleaved by the β1 subunit of the constitutive 20S proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, which can be quantified to determine enzymatic activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

Monitoring Intracellular Proteasome Caspase-Like Activity

This compound is widely utilized to monitor the intracellular caspase-like activity of the proteasome, providing insights into the functional state of this critical cellular machinery. The substrate allows for the dynamic assessment of proteasome function in response to various stimuli, genetic modifications, or pharmacological interventions.

The principle of the assay involves the introduction of Z-LLE-AMC to cellular preparations, where it is recognized and cleaved by the proteasome's β1 subunit. The resulting increase in fluorescence intensity is directly proportional to the caspase-like activity. This method has been applied to study proteasome function in various cell types, including human embryonic stem cells (hESCs). Research has shown that hESCs exhibit significantly higher proteasome activity, including caspase-like activity, compared to their differentiated counterparts like neural progenitor cells (NPCs) and neurons. This elevated activity is a key feature of the pluripotent state. nih.gov

A study comparing hESCs (line H9) with derived NPCs and neurons demonstrated a marked decrease in caspase-like activity upon differentiation. This highlights the role of the proteasome in maintaining pluripotency and cellular identity. nih.gov

Table 1: Relative Caspase-Like Proteasome Activity in Human Embryonic Stem Cells and Their Differentiated Progeny
Cell TypeRelative Caspase-Like Activity (Slope relative to H9 hESCs)Standard Error of the Mean (s.e.m.)Number of Experiments (n)
hESCs (H9)1.00-5
NPCs~0.45± 0.055
Neurons~0.20± 0.035

Assessment in Cell Lysates and Tissue Extracts

The application of this compound extends to the assessment of caspase-like activity in cell lysates and tissue extracts, providing a valuable tool for ex vivo studies. This approach allows for the characterization of proteasome function in a wide range of biological samples, contributing to our understanding of its role in both physiological and pathological conditions.

In such assays, a known amount of total protein from the cell lysate or tissue homogenate is incubated with a saturating concentration of Z-LLE-AMC. The rate of AMC release, measured over time, provides a quantitative measure of the proteasome's caspase-like activity. This methodology has been employed to investigate proteasome activity in various contexts, from cancer biology to neurodegenerative diseases.

For instance, studies on different stages of mouse spermatogenesis have utilized Z-LLE-AMC to measure peptidyl-glutamyl-peptide-hydrolyzing (PGPH) activity in segments of seminiferous tubules. These experiments revealed differential proteasome activity across the various stages of sperm development, indicating a dynamic regulation of proteasome function during this process. amazonaws.com

Furthermore, research on breast cancer has shown a significant increase in both chymotrypsin- and caspase-like proteasome activities in tumor tissues compared to adjacent non-cancerous tissues. sci-hub.se This highlights the potential of using proteasome activity as a biomarker in cancer research.

Table 2: Comparative Caspase-Like Proteasome Activity in Breast Cancer and Normal Adjacent Tissue
Sample TypeRelative Caspase-Like Activity (Units/mg protein)Fold Change (Tumor vs. Normal)
Normal Adjacent TissueBaseline-
Breast Cancer TissueSignificantly Increased> 2-fold

Methodological Considerations for Background Activity and Specificity Controls

A critical aspect of utilizing this compound in complex biological samples like cell lysates and tissue extracts is to account for background fluorescence and the activity of other cellular proteases that may also cleave the substrate. To ensure that the measured activity is specific to the proteasome, appropriate controls are essential.

The most common method for establishing specificity is the parallel incubation of samples with a potent and specific proteasome inhibitor. nih.gov Any residual fluorescence in the presence of the inhibitor is considered non-proteasomal background and is subtracted from the total fluorescence measured in the untreated sample. Commonly used proteasome inhibitors for this purpose include MG132, epoxomicin, and bortezomib. amazonaws.comsci-hub.se

For example, when assaying proteasome activity in plasma samples, the reactions are performed in the presence and absence of the proteasome inhibitor MG132. The fluorescence intensity in the presence of the inhibitor is considered the background and is subtracted from the total activity. nih.gov Similarly, in studies of seminiferous epithelium, the specificity of the assay was confirmed by the significant reduction of substrate cleavage in the presence of epoxomicin. amazonaws.com

It's also important to note that other enzymes, such as the insulin-degrading enzyme (IDE), have been shown to cleave Z-LLE-AMC in vitro. semanticscholar.org Therefore, in experimental systems where IDE may be present at significant levels, its contribution to substrate cleavage must be considered and controlled for.

Table 3: Example of Specificity Control in Proteasome Activity Assays
ConditionDescriptionMeasured ActivityInterpretation
Without InhibitorCell lysate incubated with Z-LLE-AMC.Total FluorescenceRepresents the combined activity of the proteasome and other proteases.
With Proteasome Inhibitor (e.g., MG132)Cell lysate pre-incubated with a proteasome inhibitor, then with Z-LLE-AMC.Background FluorescenceRepresents the activity of non-proteasomal proteases.
Calculated Proteasome-Specific Activity(Total Fluorescence) - (Background Fluorescence)Represents the specific caspase-like activity of the proteasome.

Elucidating Proteasome Subunit Specificity and Regulation Through Proteasome Substrate Ii Studies

Differential Contribution of Catalytic β-Subunits (β1, β2, β5) to Proteasome Activity

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a vast number of cellular proteins. This cylindrical particle is composed of four stacked heptameric rings. The two outer α-rings regulate substrate entry, while the two inner β-rings contain the proteolytic active sites. nih.govpnas.orgnih.gov In eukaryotes, only three of the seven β-subunits are catalytically active: β1 (also known as PSMB6), β2 (PSMB7), and β5 (PSMB5). portlandpress.comembopress.orgmdpi.com These subunits are responsible for the proteasome's three distinct peptidase activities, which together can cleave most peptide bonds. portlandpress.comnih.gov

The β5 subunit exhibits chymotrypsin-like (CT-L) activity, cleaving after large hydrophobic amino acid residues. The β2 subunit possesses trypsin-like (T-L) activity, targeting basic amino acid residues. The β1 subunit is responsible for caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic amino acid residues. nih.govportlandpress.commdpi.comnih.gov This division of labor allows the proteasome to degrade a wide variety of protein substrates into smaller peptides. portlandpress.com

Studies using site-directed mutagenesis in yeast have confirmed the specific roles of these subunits. Inactivating the active site of β5, β2, or β1 specifically abolishes chymotrypsin-like, trypsin-like, or caspase-like activity, respectively. nih.govpnas.org The maturation of these active subunits into their functional forms occurs through an autocatalytic process and is independent of the activity of the other catalytic subunits. nih.govpnas.org

The relative contribution of each catalytic activity can be assessed using specific fluorogenic peptide substrates. For instance, Suc-LLVY-AMC is commonly used to measure the chymotrypsin-like activity of the β5 subunit. frontiersin.orgnih.gov The activities of the different subunits are not entirely independent; they can allosterically regulate one another, a topic that will be explored in the following section. nih.gov

Table 1: Catalytic Activities of Proteasome β-Subunits

Subunit Alternative Name Catalytic Activity Preferred Cleavage Site
β1 PSMB6 Caspase-like (C-L) / PGPH After acidic residues
β2 PSMB7 Trypsin-like (T-L) After basic residues
β5 PSMB5 Chymotrypsin-like (CT-L) After hydrophobic residues

Allosteric Regulation and Inter-Site Interactions within the Proteasome

The proteolytic activities within the 20S proteasome are not independent but are subject to complex allosteric regulation, where the binding of a substrate or regulator at one site influences the activity at a distant site. nih.govnih.govmdpi.com This intricate communication network ensures coordinated and efficient substrate degradation. nih.gov

Research has demonstrated that the different catalytic sites allosterically regulate each other's activities. For example, the binding of substrates to a chymotrypsin-like site (β5) can significantly stimulate the caspase-like activity (β1) and also activate the other chymotrypsin-like site in the second β-ring. nih.gov Conversely, substrates of the caspase-like sites can allosterically inhibit the chymotrypsin-like activity, which is often the rate-limiting step in protein breakdown. nih.gov These interactions suggest a cyclical mechanism for protein degradation, where initial cleavage at one site triggers subsequent cleavages at others in an ordered fashion. nih.gov

Allosteric regulation also extends beyond the interactions between the catalytic β-subunits. There is significant communication between the 20S core particle (CP) and its regulatory particles (RPs), such as the 19S RP or other activators. nih.govbiorxiv.org The binding of a regulatory particle to one of the α-rings can induce conformational changes that are transmitted through the complex, affecting the gate of the opposite α-ring and potentially influencing the catalytic activity within the β-rings. biorxiv.org This long-range communication is crucial for coordinating substrate recognition, unfolding, translocation, and eventual degradation. nih.govmdpi.com

These allosteric networks are pre-existing dynamic features of the proteasome structure and are activated or modulated by interactions with substrates, inhibitors, or regulatory proteins. biorxiv.org This dynamic regulation allows the proteasome to adapt its function to the specific needs of the cell and the nature of the substrate being degraded. biorxiv.org

Table 2: Examples of Allosteric Interactions in the Proteasome

Effector Affected Site(s) Observed Effect
Chymotrypsin-like (β5) substrate Caspase-like (β1) site Stimulation of activity
Chymotrypsin-like (β5) substrate Other Chymotrypsin-like (β5) site Activation
Caspase-like (β1) substrate Chymotrypsin-like (β5) site Inhibition of activity
19S Regulatory Particle Opposite α-ring gate Allosteric opening

Impact of Proteasome Activators and Inhibitors on Proteasome Substrate II Turnover

The activity of the proteasome towards substrates, including model peptides like this compound, is tightly regulated by various proteasome activators (PAs) and inhibitors. These regulators modulate the proteasome's ability to recognize, bind, and degrade its targets.

Proteasome Activators: Several non-ATPase activators can bind to the 20S core particle and stimulate its activity, often by inducing conformational changes that open the substrate entry gate in the α-rings. embopress.orgnih.govnih.gov These include the PA28 (or 11S) family and PA200 (also known as Blm10 in yeast). portlandpress.comembopress.orgfrontiersin.org

PA28αβ and PA28γ: These activators form heptameric rings that bind to the 20S proteasome. nih.govfrontiersin.org Their binding can dramatically enhance the degradation rate of small peptides by inducing gate opening. mdpi.com For example, PA28αβ can increase the rate of fluorogenic peptide degradation by up to 200-fold. mdpi.com While PA28γ also enhances peptide degradation, its effects can be more modest. nih.gov

PA200: This large, monomeric activator also binds to the 20S particle and enhances its ability to degrade short peptides. nih.govfrontiersin.org Studies have shown that the addition of PA200 to the 20S proteasome can lead to a several-fold increase in the degradation of the fluorogenic substrate Suc-LLVY-AMC. nih.gov Interestingly, while stimulating peptide breakdown, PA200 can inhibit the degradation of larger, folded proteins, suggesting a specialized role. nih.gov

The recruitment of these activators can be a dynamic process. For instance, under conditions of proteasome inhibition, PA28γ and PA200 are rapidly recruited to existing 20S and 26S proteasomes, suggesting a cellular mechanism to adapt proteolytic activity. nih.gov

Proteasome Inhibitors: Proteasome inhibitors are crucial tools for studying proteasome function and are also used clinically. They typically target the active sites of the catalytic β-subunits. nih.gov Small molecule inhibitors can inactivate the catalytic sites, leading to a concerted transcriptional upregulation of proteasome genes as a compensatory response. nih.gov The use of fluorescently labeled, irreversible inhibitors allows for the profiling of proteasome activity and can distinguish the activity of different catalytic subunits. ubiqbio.com Inhibition of the proteasome prevents the turnover of substrates, leading to the accumulation of polyubiquitinated proteins. mdpi.com The extent of inhibition of specific subunits, such as β5, is often sufficient to trigger broader cellular responses, including the recruitment of proteasome activators. nih.gov

Table 3: Effects of Regulators on Proteasome Activity

Regulator Type Effect on Peptide Substrate Turnover
PA28αβ Activator Strong enhancement
PA28γ Activator Weak enhancement
PA200 Activator Enhancement
Bortezomib Inhibitor Inhibition
MG132 Inhibitor Inhibition

Investigating Natural Genetic Variation Effects on Proteasome Activity using Substrates

Natural genetic variation within a population can lead to heritable differences in the activity of the ubiquitin-proteasome system. plos.orgresearchgate.netnih.gov Studying these variations is crucial for understanding how individual genetic differences contribute to cellular and organismal traits. plos.orgnih.gov The use of specific proteasome substrates, particularly engineered reporter proteins, has been instrumental in dissecting the complex genetic architecture of proteasome activity. plos.orgresearchgate.net

To overcome the challenges of measuring proteasome activity independently of the ubiquitin system in large, genetically diverse samples, researchers have developed high-throughput reporter systems. plos.orgresearchgate.netnih.gov One such system utilizes tandem fluorescent timers (TFTs), which are fusion proteins containing two fluorescent proteins with different maturation rates (e.g., a fast-maturing sfGFP and a slow-maturing mCherry). plos.orgnih.gov By fusing a ubiquitin-independent degron—a protein sequence that targets the protein for proteasomal degradation without needing ubiquitin tagging—to the TFT, the ratio of the two fluorescent signals provides a quantitative measure of proteasome activity. researchgate.net

Using this approach in genetically diverse populations of yeast (Saccharomyces cerevisiae), studies have mapped numerous genomic loci that influence proteasomal protein degradation. plos.orgresearchgate.netnih.gov A key finding from these genetic mapping studies is the high degree of substrate specificity in the genetics of proteasome activity. plos.orgresearchgate.netproquest.com For example, of 15 identified loci affecting proteasome activity, 12 showed specific effects on the degradation of two distinct proteasome substrates (one with an ODC degron and another with an Rpn4 degron). plos.orgresearchgate.netnih.gov

Further investigation using CRISPR-Cas9-based allele engineering has pinpointed causal genetic variants. One such study identified a variant in the promoter of the RPT6 gene, which encodes a subunit of the 19S regulatory particle. plos.orgnih.gov This variant was shown to increase RPT6 expression, resulting in elevated proteasome activity towards multiple substrates. plos.orgnih.gov These results demonstrate that natural genetic differences can shape proteasome activity in a complex, polygenic, and often substrate-dependent manner, which may contribute to variation in traits and diseases influenced by protein degradation. plos.orgresearchgate.net

Advanced Research Trajectories and Complementary Approaches in Proteasome Substrate Ii Research

Development of Modified Proteasome Substrate II Analogs for Enhanced Probing

To overcome the limitations of standard fluorogenic substrates and to develop more specialized tools, researchers have focused on creating modified analogs. This strategy involves altering either the peptide sequence or the attached reporter group to enhance properties like specificity, sensitivity, or suitability for different biological contexts.

The peptide sequence of a substrate dictates its affinity for the various catalytic sites of the proteasome. researchgate.net By systematically altering the amino acid sequence, novel substrates can be designed to selectively measure the activity of specific proteasome subunits (β1, β2, β5) or even distinguish between the constitutive proteasome and the immunoproteasome. nih.gov This approach allows for a more granular analysis of proteasome activity in response to different stimuli or in various disease states.

Modifications to the reporter tag are also a key area of development. While AMC is widely used, its fluorescent properties may not be optimal for all applications. researchgate.net Therefore, analogs are being developed with alternative fluorophores that offer different excitation and emission spectra, increased quantum yield, or improved photostability. Furthermore, peptide sequences identified through the design of selective substrates can be used as the foundation for constructing other types of molecular tools, such as fluorophore-labeled activity-based probes (ABPs), creating a matched set of reagents for comprehensive analysis. nih.gov

Table 1: Strategies for Modifying Proteasome Substrates

Modification Target Purpose Desired Outcome
Peptide Sequence Enhance selectivity for specific catalytic subunits (e.g., β1, β2, β5). Probes that can distinguish between different proteasome activities within a complex sample.
Target specific proteasome isoforms (e.g., immunoproteasome). Tools for studying proteasome function in specific cell types or disease models, like cancer or autoimmune disorders. nih.gov
Reporter Tag Replace standard fluorophore (e.g., AMC) with alternatives. Analogs with improved spectral properties for multiplexing with other fluorescent probes or for use in advanced imaging systems.

Integration of this compound Assays with Advanced Imaging Techniques

The combination of fluorogenic substrates like this compound with advanced microscopy and imaging techniques enables the visualization and quantification of proteasome activity within the complex environment of living cells. This moves beyond measuring bulk activity in cell lysates to providing spatiotemporal information about proteasome function.

Fluorescence microscopy can be used to monitor the cleavage of cell-permeable substrate analogs in real-time, mapping where proteasome activity is highest within different cellular compartments. This approach can reveal how proteasome activity changes in response to cellular stress, drug treatment, or during different phases of the cell cycle.

More sophisticated techniques like Förster Resonance Energy Transfer (FRET) have been employed to create more complex probes for studying the detailed kinetics of substrate processing. biorxiv.orgresearchgate.net FRET-based assays can be designed to monitor not just the cleavage event but also the preceding steps of substrate binding, engagement with the proteasome's regulatory particle, and translocation into the catalytic core. biorxiv.orgescholarship.org These advanced assays provide a more complete kinetic picture of the entire degradation pathway, revealing how each step is coordinated and regulated. biorxiv.orgescholarship.org

Computational and Mathematical Modeling of Proteasomal Degradation Kinetics using Substrate Data

Data generated from assays using this compound and its analogs are invaluable for building and validating computational and mathematical models of proteasomal degradation. nih.govplos.org These models aim to create a quantitative framework that can simulate the complex dynamics of protein breakdown by the proteasome.

Experimental measurements of substrate cleavage rates provide essential kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the substrate-enzyme interaction. nih.gov This data can be incorporated into models based on systems of ordinary differential equations (ODEs) that describe the various states of the proteasome-substrate complex, from initial binding to final product release. plos.org

Table 2: Key Parameters in Kinetic Modeling of Proteasomal Degradation

Parameter Description Source of Data
Vₘₐₓ (Maximum Velocity) The maximum rate of substrate degradation when the enzyme is saturated with substrate. Derived from substrate cleavage assays using tools like this compound. nih.gov
Kₘ (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vₘₐₓ; reflects binding affinity. Derived from substrate cleavage assays. nih.gov
Cleavage Rate (c) The intrinsic rate at which the proteasome cleaves the substrate. A core parameter in mathematical models, often scaled relative to other rates. nih.gov

| Influx/Efflux Rates (â, ê) | The rates at which substrates enter and products exit the proteasome's catalytic chamber. | These parameters are particularly important for modeling the role of the proteasome's gated channel. nih.gov |

Synergistic Use with Activity-Based Proteasome Probes (ABPs)

For a comprehensive analysis of proteasome function, fluorogenic substrates are increasingly used in conjunction with activity-based probes (ABPs). nih.govresearchgate.net These two classes of tools measure different aspects of the enzyme's state and provide complementary information.

Fluorogenic Substrates (e.g., this compound): These are processed by the enzyme, and the resulting signal is proportional to the catalytic turnover rate. researchgate.net They measure how fast the active proteasomes are working.

Activity-Based Probes (ABPs): These are specialized molecules that typically consist of a peptide recognition sequence, a reactive "warhead," and a reporter tag (e.g., biotin (B1667282) or a fluorophore). nih.gov They form a stable, covalent bond with the catalytic active-site residue (a threonine) of the proteasome subunits. nih.gov Thus, ABPs provide a "snapshot" measurement of the quantity of active proteasome subunits in a sample, rather than their turnover rate. nih.govresearchgate.net

Using both tools in parallel allows researchers to distinguish between two distinct mechanisms of proteasome regulation: a change in the catalytic efficiency of individual proteasome complexes versus a change in the total number of active proteasomes. For instance, a drug might inhibit proteasome activity by slowing down the catalytic rate (which would be detected by a decreased signal from this compound) or by causing a loss of active proteasome complexes (which would be detected by reduced labeling with an ABP). This dual approach provides a more nuanced and accurate picture of how cellular processes or therapeutic agents modulate the ubiquitin-proteasome system.

Table 3: Comparison of Fluorogenic Substrates and Activity-Based Probes

Feature This compound (Fluorogenic Substrate) Activity-Based Probes (ABPs)
Mechanism Enzymatic cleavage releases a fluorophore. researchgate.net Covalent, irreversible binding to the active site. nih.gov
Measurement Catalytic activity (turnover rate). Abundance of active enzyme subunits.
Signal Type Continuous; signal accumulates over time. Endpoint; provides a snapshot at a specific time.
Primary Use Kinetic assays, monitoring changes in enzyme speed. Quantifying active enzyme levels, identifying active subunits via gel electrophoresis or mass spectrometry. nih.govresearchgate.net

| Synergistic Value | When combined, they can differentiate between changes in catalytic rate and changes in the number of active proteasomes. | When combined, they provide a more complete profile of proteasome inhibition or activation. |

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